molecular formula C23H18N4O5 B11306635 N-(4-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11306635
M. Wt: 430.4 g/mol
InChI Key: AEROUHMGJBMXLL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is a complex organic compound that features a combination of aromatic rings, oxadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The oxadiazole intermediate is then coupled with a phenoxy acetamide derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final product.

Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents like hydrogen gas with a catalyst or sodium borohydride.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Coupling Agents: EDC, DCC.

Major Products:

    Oxidation Products: Carboxylic acids or quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry:

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Polymers: Can be incorporated into polymer structures to modify their characteristics.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways. The nitro group can undergo reduction to form reactive intermediates, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

    N-(4-methylphenyl)acetamide: A simpler analog with similar aromatic features but lacking the oxadiazole and nitro groups.

    N-(4-nitrophenyl)acetamide: Contains the nitro group but lacks the oxadiazole and additional aromatic rings.

    2-Phenoxyacetamide: Features the phenoxyacetamide structure but lacks the additional aromatic and oxadiazole groups.

Properties

Molecular Formula

C23H18N4O5

Molecular Weight

430.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18N4O5/c1-15-5-9-18(10-6-15)24-21(28)14-31-20-4-2-3-17(13-20)22-25-23(32-26-22)16-7-11-19(12-8-16)27(29)30/h2-13H,14H2,1H3,(H,24,28)

InChI Key

AEROUHMGJBMXLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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